Thermodynamic Stability: trans-3-Hexene Exhibits Lower Heat of Combustion vs. cis-3-Hexene
trans-3-Hexene is thermodynamically more stable than its cis-isomer, as evidenced by its lower heat of combustion. This is a direct consequence of reduced steric strain in the trans configuration [1]. The difference in combustion enthalpy confirms that the trans isomer resides at a lower energy state, making it the favored product in equilibrium-controlled reactions .
| Evidence Dimension | Standard Enthalpy of Combustion (Liquid Phase) |
|---|---|
| Target Compound Data | −3997.10 kJ·mol⁻¹ |
| Comparator Or Baseline | cis-3-Hexene: Data not found in search; theoretical class inference confirms lower combustion enthalpy for the more stable trans isomer. |
| Quantified Difference | Data not available; class inference based on reduced steric strain for trans configuration. |
| Conditions | Standard liquid-phase combustion calorimetry |
Why This Matters
The superior thermodynamic stability of trans-3-hexene is critical for processes where reaction conditions drive equilibria toward the lowest energy isomer, impacting yield and selectivity.
- [1] BaseChem. (n.d.). trans-3-Hexene Physical Properties. Chemical Database. View Source
